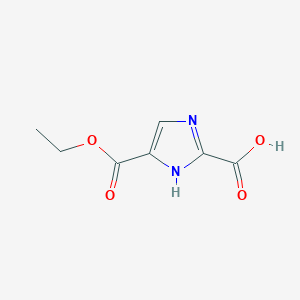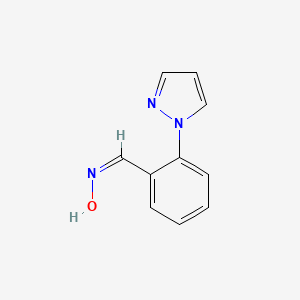
6-Cyanopicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyanopicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopicolinimidamide hydrochloride typically involves the reaction of picolinimidamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Cyanopicolinimidamide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Cyanopicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand, binding to the active site of enzymes and inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide)
- N-Cyano-4-methoxy-picolinimidamide
Uniqueness
6-Cyanopicolinimidamide hydrochloride is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and as a potent inhibitor in biochemical assays. Its cyanide group provides additional reactivity, making it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
1179361-08-0 |
|---|---|
Formule moléculaire |
C7H7ClN4 |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |
Clé InChI |
KHTWHAZRDMDQFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)



![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)





![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)
